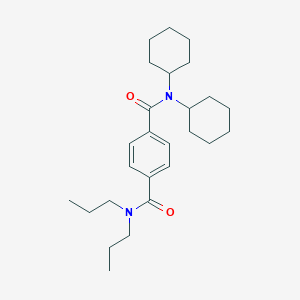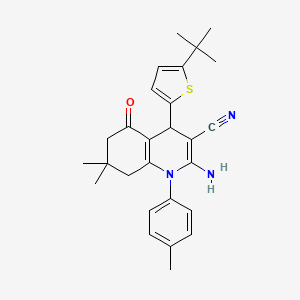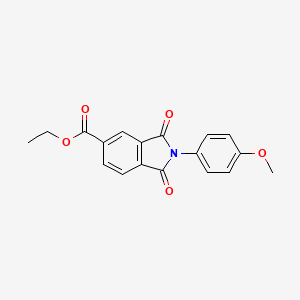![molecular formula C22H15N3O B11542679 N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” is a complex organic compound that belongs to the class of heterocyclic aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” typically involves multi-step organic reactions. The starting materials often include indenoquinoxaline derivatives and methoxyaniline. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at elevated temperatures ranging from 60°C to 120°C.
Time: Reaction times can vary from a few hours to several days.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Acetone, ethanol, water.
Conditions: Reactions may require specific pH levels, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” is studied for its unique electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biology
The compound may exhibit biological activity, including potential antimicrobial or anticancer properties. Research in this area focuses on understanding its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-PHENYLAMINE
- N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-CHLOROPHENYL)AMINE
- N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-NITROPHENYL)AMINE
Uniqueness
“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C22H15N3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)indeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3O/c1-26-15-12-10-14(11-13-15)23-20-16-6-2-3-7-17(16)21-22(20)25-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
InChI Key |
VAWBYKZEESYJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)

